3-Amino-2,6-dichloroisonicotinic acid

Descripción general

Descripción

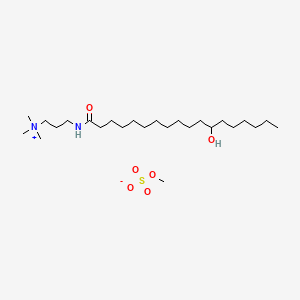

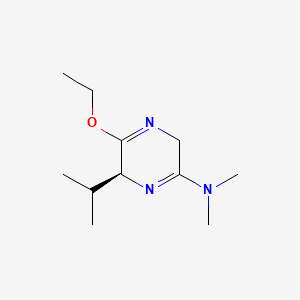

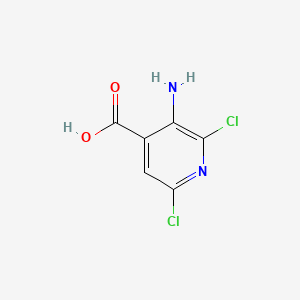

3-Amino-2,6-dichloroisonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dichloroisonicotinic acid consists of 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

3-Amino-2,6-dichloroisonicotinic acid has a molecular weight of 207.01. It contains 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Aplicaciones Científicas De Investigación

Plant Immunity Inducer

3-Amino-2,6-dichloroisonicotinic acid is used as a synthetic chemical inducer of plant immunity . Unlike conventional biocidal agrochemicals, this compound activates, bolsters, or primes plant defense machineries rather than directly acting on the pathogens . This makes it a promising alternative to conventional pesticides .

Development of Novel Plant Immune Inducers

The compound is also used in the development of novel plant immune inducers. This involves natural elicitor based chemical derivation, bifunctional combination, and computer-aided design .

Protection Against Plant Diseases

3-Amino-2,6-dichloroisonicotinic acid and its derivatives have been found to be effective in protecting plants against diseases . They stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Systemic Acquired Resistance (SAR) Inducer

The compound is used as a systemic acquired resistance (SAR) inducer . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction .

Research in Agriculture

In agriculture, the compound is used in the search for new, effective, and ecological methods of protecting plants against diseases . This is one of the fastest-growing and prospective strategies in agriculture .

Phytotoxicity Studies

3-Amino-2,6-dichloroisonicotinic acid is used in phytotoxicity studies . The compound and its derivatives are tested for their effects on plant health and growth .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLOTZPQFRWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731611 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58484-01-8 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.